8-Hydroxyheptadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyheptadecanoic acid typically involves the hydroxylation of heptadecanoic acid. One common method is the bromination of 1,7-heptanediol with aqueous hydrobromic acid in the presence of a phase transfer catalyst such as tetrabutylammonium iodide. This reaction is followed by microwave-assisted tetrahydropyranylation using 3,4-dihydropyran and an ionic liquid like 1-butyl-3-methylimidazolium hydrogen sulfate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted reactions and phase transfer catalysts can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Esterification: The hydroxyl group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Major Products:
Oxidation: 8-Ketoheptadecanoic acid.
Reduction: 8-Hydroxyheptadecanol.
Esterification: Various esters depending on the alcohol used, such as decyl 8-hydroxyheptadecanoate.
Scientific Research Applications
8-Hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used to study the metabolism of hydroxylated fatty acids.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Hydroxyheptadecanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 8-Acetyl-17-hydroxyheptadecanoic acid
- 8-Methylthio-12-hydroxyheptadecanoic acid
- 8-Acetyl-13-hydroxyheptadecanoic acid
- 8-Acetyl-14-hydroxyheptadecanoic acid
- 8-Acetyl-11-hydroxyheptadecanoic acid
- 8-Acetyl-12-hydroxyheptadecanoic acid
- 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid
- 8-Acetyl-8-chloro-12-hydroxyheptadecanoic acid
- 12-Hydroxy-8-propanoylheptadecanoic acid
Uniqueness: 8-Hydroxyheptadecanoic acid is unique due to the specific position of the hydroxyl group on the eighth carbon, which imparts distinct chemical and physical properties compared to other hydroxylated fatty acids. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
8-hydroxyheptadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUFEWPQZITFAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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